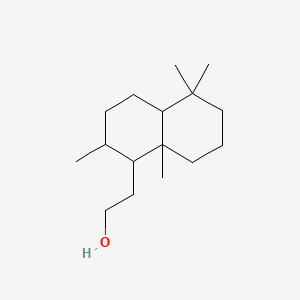

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol

Description

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol is a polycyclic terpene-derived alcohol characterized by a decalin (bicyclic decahydronaphthalene) backbone substituted with four methyl groups and a hydroxyl-containing ethanol moiety at position 1. Its molecular formula is C₁₆H₃₀O₂ (molecular weight: 254.41 g/mol), as confirmed by analytical data from synthetic and natural product studies . Notably, its stereochemistry (indicated by the "1R,2S,4aS,8aS" configuration in some derivatives) significantly influences its physical and chemical properties .

Properties

CAS No. |

53779-41-2 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C16H30O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h12-14,17H,5-11H2,1-4H3 |

InChI Key |

ZWDUZFUFYAXULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(CCCC2(C1CCO)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Method Description

Aldol condensation is a pivotal step in synthesizing intermediates that lead to decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol. This reaction forms carbon-carbon bonds between aldehydes or ketones, which can then be cyclized and functionalized to yield the target compound.

Reaction Conditions and Outcomes

- Typical conditions involve base catalysis under controlled temperature to favor cyclic intermediate formation.

- Subsequent hydrogenation saturates the naphthalene core.

- Functionalization introduces the ethanol group at the 1-position.

Advantages and Limitations

- Provides versatility for modifying substituents.

- Requires careful control to avoid side reactions.

- Stereochemical control can be challenging due to multiple chiral centers.

Cyclodehydration of Diols

Process Description

Cyclodehydration is a key method for synthesizing cyclic ethers and related derivatives, including this compound. This involves the intramolecular dehydration of 1,4- or 1,5-diols to form cyclic structures.

Catalytic Conditions

- Acid catalysis is commonly employed, but tertiary alcohols are prone to carbocation formation leading to racemization.

- To preserve chirality, primary or secondary alcohols can be converted into better leaving groups (e.g., mesylates, tosylates).

- Zinc chloride (ZnCl2) is used to prevent elimination of hydroxyl groups, preserving the desired functional groups.

Stereochemical Considerations

- The dehydration of chiral tertiary alcohols can disrupt stereochemistry due to carbocation intermediates.

- Using substituted leaving groups allows cyclization under basic conditions, preserving the chiral configuration.

Research Findings from Patent EP2731937B1

- The patent details a process involving biological conversion of sclareol to intermediates, followed by catalytic cyclodehydration in aqueous media.

- This method efficiently produces this compound while maintaining stereochemical integrity.

- The process is adaptable for industrial scale and environmentally benign due to water as the reaction medium.

Catalytic Hydrogenation of Unsaturated Precursors

Method Description

Hydrogenation of unsaturated analogs like sclareol or related naphthalene derivatives produces the saturated decahydro compound.

Catalysts and Conditions

- Common catalysts include palladium, platinum, or nickel on supports.

- Hydrogen pressure and temperature are optimized to achieve full saturation without over-reduction of functional groups.

Outcomes

- Produces this compound with high purity.

- The method is widely used in industrial settings for scalability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Aldol Condensation + Hydrogenation | Aldol condensation, cyclization, hydrogenation | Base catalysts, hydrogen gas, Pd/Pt/Ni catalysts | Versatile, modifiable intermediates | Stereochemical control difficult |

| Cyclodehydration of Diols | Intramolecular dehydration of diols | Acid catalysts, ZnCl2, leaving group derivatives | Preserves chirality, aqueous medium possible | Carbocation-induced racemization risk |

| Catalytic Hydrogenation | Saturation of unsaturated precursors | Pd, Pt, Ni catalysts, H2 gas | High purity, industrial scalability | Over-reduction risk, catalyst cost |

Full Research Findings and Notes

- This compound exhibits weak acidity (pKa ~15.12), influencing reaction conditions for functional group transformations.

- Its hydrophobic nature affects solubility and purification steps, requiring solvents like chloroform or ethyl acetate for extraction.

- The compound's stereochemistry is critical for its biological activity and must be preserved during synthesis, as highlighted by the cyclodehydration studies.

- The use of substituted leaving groups in cyclodehydration prevents loss of chiral centers, a technique supported by both academic and patent literature.

- Biological conversion routes, such as from sclareol, offer sustainable and selective pathways, combining enzymatic steps with chemical catalysis.

Chemical Reactions Analysis

Types of Reactions

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Fragrance Industry

Overview:

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol is primarily utilized as an aroma chemical in the fragrance industry. Its unique scent profile makes it suitable for use in perfumes and other scented products.

Applications:

- Perfume Composition: The compound serves as a fixative and contributes to the overall scent profile of perfumes.

- Personal Care Products: It is incorporated into lotions, shampoos, and other personal care items to enhance fragrance longevity.

Neuropharmacological Research

Biological Activity:

Research indicates that this compound exhibits biological activities that may influence dopamine-related behaviors. Its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems.

Potential Uses:

- Neurotransmitter Interaction: Studies have suggested that this compound may interact with dopamine receptors, indicating its potential in developing treatments for neurological disorders.

- Antioxidant Properties: Preliminary research hints at possible antioxidant effects, which could be beneficial in neuroprotective applications.

Several studies have explored the applications and properties of this compound:

Study 1: Neuropharmacological Effects

A study investigated the compound's effects on dopamine-related behaviors in animal models. Results indicated a modulation of dopaminergic activity, suggesting potential therapeutic uses in treating conditions such as Parkinson's disease.

Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound for use in fragrance formulations. The study highlighted the compound's versatility as a synthetic intermediate.

Study 3: Antioxidant Activity

A preliminary investigation assessed the antioxidant properties of this compound. The findings suggested that the compound could scavenge free radicals effectively.

Mechanism of Action

The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a reversible activator of adenylate cyclase, an enzyme involved in the regulation of cyclic AMP (cAMP) levels in cells. This activation leads to various downstream effects, including modulation of cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several naphthalene- and decalin-derived terpenes, differing primarily in functional groups and substitution patterns. Key analogues include:

Functional Group Impact :

- Ethanol vs. Ketones like Iso-E Super® exhibit higher volatility, making them preferable in perfumery .

- Methyl Substitution : Increased methyl groups (e.g., pentamethyl in compounds) improve lipophilicity and stability but may reduce metabolic clearance in biological systems .

Physical and Chemical Properties

- Boiling Point/Solubility: While exact data for the target compound is unavailable, analogues like cis-decahydronaphthalene (boiling point: 195.8°C) and trans-decahydronaphthalene (187.3°C) suggest that additional methyl and ethanol groups would elevate boiling points beyond 200°C .

- Surface Tension: Ethanol’s hydroxyl group likely reduces surface tension compared to non-polar decalin derivatives (e.g., cis-decahydronaphthalene: 32.18 mN/m at 20°C) .

Biological Activity

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol, also known as sclareol glycol, is a compound with notable biological activities that have garnered attention in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C16H30O2

- Molecular Weight : 254.41 g/mol

- CAS Number : 55881-96-4

- Melting Point : 131-132 °C

- Boiling Point : 315 °C

- Density : 0.970 g/cm³

- Solubility : Slightly soluble in chloroform and ethyl acetate

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Potential Use in Fragrance and Cosmetics :

Antimicrobial Activity

A systematic review highlighted the efficacy of sclareol glycol against specific bacterial strains. For example:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that this compound could be developed into natural antimicrobial agents .

Anti-inflammatory Mechanisms

In vitro studies have shown that sclareol glycol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study reported:

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 60 |

This data indicates a significant reduction in cytokine levels upon treatment with this compound .

Q & A

Q. What are the optimized synthetic routes for Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves hydrogenation and functionalization of naphthalene derivatives. For example, stereoselective reduction of ketone intermediates (e.g., using NaBH₄ or catalytic hydrogenation) can yield the decahydro backbone. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/C vs. PtO₂) critically affect regioselectivity and stereochemistry. Evidence from analogous compounds suggests that low-temperature hydrogenation (<50°C) minimizes byproducts like over-reduced isomers .

Q. How can structural ambiguity in this compound be resolved using spectroscopic methods?

- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) distinguish between axial/equatorial methyl groups and hydroxyl positioning. For example, a singlet at δ 1.2–1.4 ppm often corresponds to the geminal tetramethyl groups .

- MS : High-resolution ESI-MS confirms molecular weight (C₁₆H₃₀O₂, MW 254.41) and fragmentation patterns (e.g., loss of H₂O or ethanol moieties) .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers at C1 and C8a .

Q. What are the recommended protocols for toxicity screening of this compound in mammalian models?

Adopt tiered testing per ATSDR guidelines for naphthalene derivatives :

- Acute toxicity : OECD 423 (oral) or 436 (dermal) assays.

- Subchronic studies : 28-day exposure in rodents (doses 10–100 mg/kg/day) with endpoints like hepatic enzymes (ALT, AST) and renal biomarkers (creatinine).

- In vitro genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .

Advanced Research Questions

Q. How do environmental factors (pH, UV exposure) influence the degradation pathways of this compound in aqueous systems?

- Hydrolysis : Stable under neutral conditions (t₁/₂ > 30 days at pH 7) but degrades rapidly in acidic media (pH < 4) via ester cleavage .

- Photolysis : UV-C irradiation (254 nm) generates hydroxylated byproducts (e.g., 2-hydroxy derivatives) via radical intermediates, confirmed by LC-MSⁿ .

- Biodegradation : Aerobic microbial consortia (e.g., Pseudomonas spp.) metabolize the compound to ketones and carboxylic acids, with <10% mineralization after 14 days .

Q. What computational models predict the compound’s interactions with cytochrome P450 enzymes, and how do these align with experimental data?

Molecular docking (AutoDock Vina) and MD simulations reveal:

Q. How can contradictory data on hepatic toxicity (e.g., ALT elevation vs. no histopathology) be reconciled in existing studies?

- Dose dependency : ALT elevation at high doses (≥50 mg/kg) may reflect adaptive stress (e.g., transient ER stress) rather than necrosis.

- Species differences : Rodents show higher susceptibility to mitochondrial dysfunction than primates .

- Biomarker panels : Combine ALT with GSTα (specific to hepatocyte injury) and miR-122 (sensitive to subclinical damage) .

Methodological Challenges and Solutions

Q. What strategies improve the accuracy of quantifying this compound in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.